molecular formula C20H27Cl3O12 B11930542 (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

Cat. No.: B11930542
M. Wt: 565.8 g/mol
InChI Key: QDJNFYQZJFPGQY-RENDGGBLSA-N
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Description

The compound “(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a trichloromethoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols.

    Introduction of the trichloromethoxyphenoxy group: This step may involve nucleophilic substitution reactions where a suitable phenol derivative reacts with a chlorinated precursor.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The trichloromethoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions, particularly those involving hydroxyl groups and phenoxy substituents.

Medicine

Industry

In industrial applications, the compound may be used in the synthesis of specialty chemicals, polymers, or as a precursor for the production of advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, the hydroxyl groups may form hydrogen bonds with enzymes or receptors, while the trichloromethoxyphenoxy group may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(phenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
  • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(methoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

Uniqueness

The presence of the trichloromethoxyphenoxy group distinguishes this compound from similar molecules, potentially enhancing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H27Cl3O12

Molecular Weight

565.8 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C20H27Cl3O12/c1-5-8(21)17(31-2)10(23)18(9(5)22)35-20-16(30)14(28)12(26)7(34-20)4-32-19-15(29)13(27)11(25)6(3-24)33-19/h6-7,11-16,19-20,24-30H,3-4H2,1-2H3/t6-,7-,11-,12-,13+,14+,15-,16-,19-,20+/m1/s1

InChI Key

QDJNFYQZJFPGQY-RENDGGBLSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)Cl)OC)Cl

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)Cl)OC)Cl

Origin of Product

United States

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